3-Penten-1-ol, 3-methyl-, formate
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Overview
Description
3-Penten-1-ol, 3-methyl-, formate is an organic compound with the molecular formula C6H12O2. It is a derivative of 3-methyl-3-penten-1-ol, where the hydroxyl group is esterified with formic acid. This compound is part of the family of alkenes and alcohols, characterized by the presence of a double bond and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-1-ol, 3-methyl-, formate typically involves the esterification of 3-methyl-3-penten-1-ol with formic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. This involves the use of fixed-bed reactors where the alcohol and formic acid are passed over a solid acid catalyst. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Penten-1-ol, 3-methyl-, formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the ester group.
Major Products Formed
Oxidation: 3-Methyl-3-pentenal or 3-methyl-3-pentenoic acid.
Reduction: 3-Methyl-3-penten-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
3-Penten-1-ol, 3-methyl-, formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Penten-1-ol, 3-methyl-, formate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release formic acid and the corresponding alcohol. The double bond in the molecule can participate in addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-penten-3-ol: A structural isomer with similar reactivity but different physical properties.
3-Methyl-1-pentanol: Lacks the double bond, resulting in different chemical behavior.
3-Pentyn-1-ol: Contains a triple bond, leading to different reactivity patterns.
Uniqueness
3-Penten-1-ol, 3-methyl-, formate is unique due to the presence of both an ester group and a double bond, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in synthetic organic chemistry and industrial applications.
Properties
CAS No. |
72845-37-5 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-methylpent-3-enyl formate |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-5-9-6-8/h3,6H,4-5H2,1-2H3 |
InChI Key |
MVEQBILLHRZAJK-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C(\C)/CCOC=O |
Canonical SMILES |
CC=C(C)CCOC=O |
Origin of Product |
United States |
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